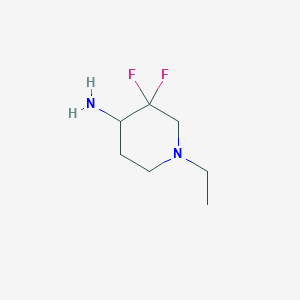

4-Piperidinamine,1-ethyl-3,3-difluoro-

Beschreibung

4-Piperidinamine,1-ethyl-3,3-difluoro- is a fluorinated piperidine derivative characterized by a six-membered piperidine ring substituted with an ethyl group at position 1, two fluorine atoms at position 3, and an amine group at position 4. Fluorine atoms significantly influence the compound's electronic and steric properties, enhancing metabolic stability and modulating interactions with biological targets through their strong electronegativity and small atomic radius . The ethyl substituent may improve lipophilicity and membrane permeability compared to bulkier aromatic groups observed in related compounds .

Eigenschaften

Molekularformel |

C7H14F2N2 |

|---|---|

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

1-ethyl-3,3-difluoropiperidin-4-amine |

InChI |

InChI=1S/C7H14F2N2/c1-2-11-4-3-6(10)7(8,9)5-11/h6H,2-5,10H2,1H3 |

InChI-Schlüssel |

IRVJADXBGDXAPX-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCC(C(C1)(F)F)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

(a) 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride

(b) 1-Benzyl-3,3-difluoro-4-(4-fluorobenzylidene)piperidine

(c) 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one

- Substituents : A 4-fluorophenylethyl group at position 1 and an amine at position 3.

Pharmacological and Physicochemical Properties

- Bioavailability: Fluorine atoms in 4-Piperidinamine,1-ethyl-3,3-difluoro- reduce the basicity of the neighboring amine, improving oral bioavailability compared to non-fluorinated analogs .

- Metabolic Stability : The ethyl group may reduce metabolic oxidation rates compared to benzyl-containing derivatives (e.g., ), which are prone to cytochrome P450-mediated degradation .

- Solubility : The absence of aromatic rings (unlike and ) may enhance aqueous solubility, favoring formulation development.

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings

Fluorine Effects: The 3,3-difluoro substitution in the target compound reduces amine basicity (pKa ~8–9 estimated), enhancing membrane permeability and bioavailability compared to non-fluorinated piperidines .

Comparative Binding Affinity : Molecular docking studies suggest that 3,3-difluoro analogs exhibit stronger van der Waals interactions with hydrophobic protein pockets than trifluoromethyl-substituted derivatives (e.g., ), which prioritize steric complementarity .

Synthetic Accessibility: The ethyl group can be introduced via alkylation of 4-aminopiperidine precursors, while fluorine atoms are typically added using fluorinating agents like DAST (diethylaminosulfur trifluoride) .

Notes

Stereoelectronic Considerations : The 3,3-difluoro configuration induces a chair conformation in the piperidine ring, favoring axial orientation of the amine group for optimal target engagement .

Toxicity Profile : Fluorinated piperidines generally exhibit lower acute toxicity than halogenated aromatic compounds, but long-term metabolic effects require further study .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry, as demonstrated for structurally similar piperidine derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, with fragmentation patterns aiding structural elucidation .

- Infrared (IR) Spectroscopy : Identify functional groups like amines (N-H stretch ~3300 cm) and C-F bonds (1100-1000 cm) .

- Reverse-phase HPLC : Employ C18 columns with acetonitrile/water gradients for purity assessment, referencing methods from fluorinated piperidine analyses .

How can computational modeling predict the reactivity and binding affinity of 4-Piperidinamine,1-ethyl-3,3-difluoro- in drug discovery contexts?

Advanced Research Question

- Use density functional theory (DFT) to calculate electrostatic potentials and frontier molecular orbitals, predicting nucleophilic/electrophilic sites .

- Perform molecular docking (e.g., AutoDock Vina) to screen interactions with biological targets, such as enzymes or receptors, leveraging PubChem’s 3D conformer data .

- Validate predictions with MD simulations (e.g., GROMACS) to assess stability of ligand-target complexes under physiological conditions .

What mechanistic pathways explain the fluorination and alkylation steps in synthesizing 4-Piperidinamine,1-ethyl-3,3-difluoro-?

Advanced Research Question

- Fluorination : Likely proceeds via SN2 displacement using fluorinating agents (e.g., DAST or Deoxo-Fluor), with stereochemical outcomes analyzed by F NMR .

- Ethylation : Alkylation of the piperidine nitrogen may involve ethyl bromide or iodide under basic conditions (e.g., KCO), with competing side reactions minimized by temperature control .

- Mechanistic studies should compare kinetic data (e.g., rate constants) to theoretical models, as seen in analogous piperidine syntheses .

How should researchers address contradictory data in spectroscopic analyses of 4-Piperidinamine derivatives?

Advanced Research Question

- Conduct systematic error analysis : Replicate experiments under identical conditions to rule out instrumentation variability .

- Cross-validate with complementary techniques : For example, resolve ambiguous NOESY signals with X-ray crystallography or rotational spectroscopy .

- Apply multivariate statistical analysis (e.g., PCA) to identify outliers in datasets, as demonstrated in meta-analyses of fluorinated compound studies .

What solvent systems are optimal for improving the solubility of 4-Piperidinamine,1-ethyl-3,3-difluoro- in aqueous and organic media?

Basic Research Question

- For aqueous solubility : Use co-solvents like DMSO (≤10%) or cyclodextrin-based formulations, as evidenced by solubility profiles of fluorinated piperidines in polar aprotic solvents .

- For organic phases : Test dichloromethane, ethyl acetate, or THF, noting the compound’s logP (predicted via ChemDraw) to balance hydrophobicity .

- Reference solubility databases (e.g., NIST Chemistry WebBook) for analogous structures .

How can factorial experimental design optimize reaction parameters for synthesizing 4-Piperidinamine derivatives?

Advanced Research Question

- Apply a 2 factorial design to screen variables (e.g., temperature, catalyst concentration, solvent ratio) and identify interactions affecting yield .

- Use response surface methodology (RSM) to model non-linear relationships, as shown in piperidine synthesis optimizations achieving >80% yields .

- Validate models with confirmation runs and ANOVA to ensure statistical significance .

What strategies ensure reproducibility when scaling up 4-Piperidinamine,1-ethyl-3,3-difluoro- synthesis from lab to pilot-scale?

Advanced Research Question

- Maintain strict process control : Monitor mixing efficiency and heat transfer using inline PAT tools (e.g., FTIR probes) .

- Adopt quality-by-design (QbD) principles: Define critical quality attributes (CQAs) for intermediates and final product, referencing FDA guidelines for fluorinated APIs .

- Compare pilot-scale batches with lab-scale via chemometric analysis (e.g., PCA) to detect scale-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.